Direct MIC60 Target Engagement
Miclxin is the only known small-molecule inhibitor that directly binds to the mitochondrial inner membrane protein MIC60. This unique target engagement was confirmed via Surface Plasmon Resonance (SPR), yielding a Kd of 11.9 µM [1]. In contrast, other Wnt/β-catenin pathway inhibitors, such as MSAB and C2, exert their effects by binding directly to β-catenin to promote its degradation or allosterically inhibit its function, with no reported affinity for MIC60 [2].
| Evidence Dimension | Binding Affinity to Target Protein (Kd) |
|---|---|
| Target Compound Data | Kd = 11.9 µM for MIC60 |
| Comparator Or Baseline | MSAB (binds to β-catenin Armadillo repeat region) / C2 (binds to allosteric site on β-catenin) |
| Quantified Difference | Miclxin engages a distinct mitochondrial target (MIC60) vs. direct β-catenin binding by comparators. |
| Conditions | Surface Plasmon Resonance (SPR) assay using immobilized miclxin. |
Why This Matters
For researchers investigating the role of MICOS complex in cancer, Miclxin is an essential and non-substitutable tool due to its unique target engagement profile.
- [1] Ikeda, H., Muroi, M., Kondoh, Y., Ishikawa, S., Kakeya, H., Osada, H., & Imoto, M. (2020). Miclxin, a Novel MIC60 Inhibitor, Induces Apoptosis via Mitochondrial Stress in β-Catenin Mutant Tumor Cells. ACS Chemical Biology, 15(8), 2195–2204. View Source
- [2] Cheltsov, A., Nomura, N., Yenugonda, V. M., Roper, J., et al. (2020). Allosteric inhibitor of β-catenin selectively targets oncogenic Wnt signaling in colon cancer. Scientific Reports, 10, 8096. View Source
